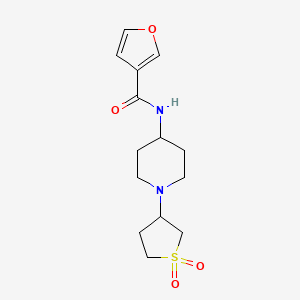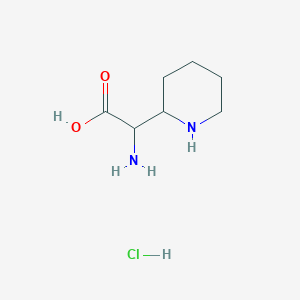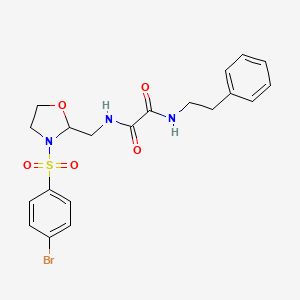![molecular formula C8H7ClFN3S B2558453 [(E)-[(2-chloro-6-fluorophenyl)metilidén]amino]tiourea CAS No. 73962-28-4](/img/structure/B2558453.png)
[(E)-[(2-chloro-6-fluorophenyl)metilidén]amino]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea” is a chemical compound with the molecular formula C8H7ClFN3S . It is available for purchase from various suppliers.
Synthesis Analysis
The synthesis of thiourea compounds has been studied extensively. A study on the intermolecular hydrogen bond interactions in thiourea/water complexes provides insights into the nature and energy of intermolecular bond interactions . Another study discusses the synthesis of thiourea derivatives under different conditions . A multicomponent-reaction (MCR) approach has also been used for the synthesis of thiourea catalysts .Molecular Structure Analysis
The molecular structure of thiourea and its oxides has been investigated using techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) . The largest intramolecular hydrogen bond in a thiourea/water complex was found to have a bond length of 3.519 Å .Chemical Reactions Analysis
Thiourea exhibits rich dynamical behavior when oxidized either chemically or electrochemically . It plays a central role in medicinal chemistry due to its ability to establish stable hydrogen bonds with recognition elements of biological targets . Thiourea derivatives have been used to catalyze a broad range of reactions .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Este compuesto, como un andamio de base de Schiff, se ha encontrado que exhibe una actividad antibacteriana significativa . Ha mostrado efectividad contra bacterias gram-positivas (por ejemplo, S. aureus, B. subtilis) y gram-negativas (por ejemplo, S. Typhi, P. aeruginosa .
Actividad Antifúngica
Además de sus propiedades antibacterianas, este compuesto también ha demostrado actividad antifúngica. Se ha encontrado que es efectivo contra hongos como A. niger y A. flavus .
Actividad Antimicobacteriana
El compuesto ha mostrado actividad antimicobacteriana contra la cepa Mycobacterium tuberculosis H37Rv . Esto sugiere un posible uso en el tratamiento de la tuberculosis.
Diseño de Fármacos
La estructura y las propiedades del compuesto lo convierten en un candidato potencial para el diseño de fármacos. Satisface la regla de los cinco de Lipinski, que es una regla general para evaluar la similitud con los fármacos o determinar si un compuesto químico con una determinada actividad farmacológica o biológica tiene propiedades que lo convertirían en un fármaco oralmente activo probable en humanos .
Actividad Antiviral
Los derivados del indol, que son estructuralmente similares al compuesto en cuestión, se ha encontrado que poseen actividad antiviral . Si bien es posible que no estén disponibles estudios específicos sobre la actividad antiviral de este compuesto, es plausible que pueda exhibir propiedades similares.
Actividad Anticancerígena
Los derivados del indol también se han asociado con actividad anticancerígena . Nuevamente, si bien es posible que no estén disponibles estudios específicos sobre la actividad anticancerígena de este compuesto, la similitud estructural sugiere un potencial en esta área.
Mecanismo De Acción
Thiosemicarbazones
Thiosemicarbazones are a class of compounds that have been studied for their potential antiviral, antibacterial, antifungal, and anticancer activities . They are known to chelate metal ions, which can interfere with the function of metal-dependent enzymes in biological systems .
Benzaldehyde derivatives
The benzaldehyde group in the compound suggests that it might be involved in interactions with aromatic amino acids in proteins, potentially influencing protein structure and function .
Halogenated compounds
The presence of chloro and fluoro groups might influence the compound’s reactivity, lipophilicity, and ability to penetrate biological membranes .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea in the presence of a base to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the final product.", "Starting Materials": ["2-chloro-6-fluorobenzaldehyde", "thiourea", "base (e.g. sodium hydroxide)", "sodium borohydride", "solvent (e.g. ethanol)"], "Reaction": ["Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and thiourea in a solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the reaction mixture under reflux for several hours to form the imine intermediate.", "Step 3: Cool the reaction mixture and add sodium borohydride to reduce the imine intermediate to the final product, [(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea.", "Step 4: Isolate the product by filtration or other appropriate means and purify if necessary." ] } | |
Número CAS |
73962-28-4 |
Fórmula molecular |
C8H7ClFN3S |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4- |
Clave InChI |
BPQDBWYSKJBEOP-QCDXTXTGSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)F |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)



![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)


![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)
